(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a chromene-derived carboxamide characterized by a Z-configuration at the imino double bond. Its structure features:
- A chromene core (2H-chromene), a bicyclic system with fused benzene and pyran rings.
- A trifluoromethyl-substituted phenylimino group at position 2, contributing strong electron-withdrawing and lipophilic properties.
- A 1,3-thiazol-2-yl carboxamide substituent at position 3, introducing a heterocyclic moiety known for diverse bioactivity in medicinal and agrochemical contexts .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2S/c21-20(22,23)13-5-7-14(8-6-13)25-18-15(17(27)26-19-24-9-10-29-19)11-12-3-1-2-4-16(12)28-18/h1-11H,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCBPUKSTRKSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a thiazole-derived chromene that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 459.44 g/mol. The structure features a thiazole ring, a trifluoromethyl-substituted phenyl group, and a chromene moiety, which are critical for its biological interactions.
The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, while the thiazole ring contributes to the compound's overall reactivity and selectivity towards biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with cell survival and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound's structural components are linked to significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | |
| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| U251 (glioblastoma) | < 10 | |
| WM793 (melanoma) | < 30 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of the thiazole ring is essential for cytotoxic activity.
- Substituents on the phenyl ring significantly affect potency; electron-donating groups enhance activity.
- Modifications in the chromene structure can lead to variations in biological effects.
Case Studies
-
Thiazole Derivatives in Cancer Research
- A study evaluated various thiazole compounds, including derivatives similar to the target compound, revealing promising anticancer activities against multiple cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to standard drugs like doxorubicin .
- Molecular Dynamics Simulations
Scientific Research Applications
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines, including MDA-MB-231, HCT116, HT29, MCF7, and SW620. Mechanistically, it is believed to interact with specific enzymes and receptors involved in cancer progression, potentially leading to apoptosis in malignant cells .
- Anti-inflammatory Properties : Due to its structural characteristics, the compound may also exhibit anti-inflammatory effects. It has been noted for its ability to modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Synthetic Routes
The synthesis of (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic synthesis:
- Preparation of the Chromene Core : Initial steps focus on forming the chromene structure.
- Introduction of Functional Groups : This includes adding the trifluoromethyl group and thiazole ring using reagents like trifluoromethyl iodide and thiazole derivatives.
The synthesis can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency .
Case Studies
Several case studies have documented the effectiveness of this compound:
- Study on Antiproliferative Activity : A systematic investigation demonstrated that derivatives of this compound exhibited significant antiproliferative activity against multiple cancer cell lines. The study highlighted structure-activity relationships that could guide further modifications for enhanced efficacy .
- Inflammation Models : In vivo studies have shown that compounds similar to this compound can effectively reduce inflammation in models such as collagen-induced arthritis and experimental autoimmune encephalomyelitis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Implications
The target compound belongs to a family of chromene-3-carboxamides with variations in substituents influencing electronic, steric, and pharmacokinetic properties. Below is a comparative analysis with analogs from the literature:
Table 1: Structural Comparison of Chromene-3-carboxamide Derivatives
Detailed Analysis of Substituent Effects
Imino Group Variations: Trifluoromethylphenyl (Target): The -CF₃ group enhances lipophilicity and metabolic stability compared to the -F or -OCH₃ groups in analogs. This substituent is prevalent in agrochemicals (e.g., cyantraniliprole) for improved membrane permeability . Fluorophenyl : Fluorine’s electronegativity may strengthen hydrogen bonding but offers lower steric hindrance than -CF₃. Methoxyphenyl : Electron-donating methoxy groups could increase solubility but may reduce oxidative stability.
Carboxamide Substituents: Thiazol-2-yl (Target): Thiazole rings are associated with antimicrobial and antitumor activities in thiadiazole derivatives , though direct evidence for the target compound is lacking. Methoxyphenyl : Aromatic substituents may enhance π-π stacking interactions in biological targets.
Chromene Core :
The unsubstituted chromene core in all analogs suggests that bioactivity is primarily driven by substituent modifications rather than core alterations.
Research Findings and Implications
- Agrochemical Potential: Structural parallels to mitochondrial complex inhibitors (e.g., M.28 class in ) imply possible pesticidal activity, particularly as ryanodine receptor modulators .
- Pharmacological Prospects : Thiazole and trifluoromethyl groups are common in drug design, hinting at antimicrobial or anticancer applications, though empirical studies are needed .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide?
- Methodology : Multi-step condensation reactions are typically employed. For example, starting with a chromene-3-carboxamide precursor, imine formation can be achieved via reaction with 4-(trifluoromethyl)aniline under acidic catalysis (e.g., acetic acid) at reflux . Purification often involves column chromatography with solvents like ethyl acetate/hexane mixtures, followed by recrystallization for improved purity. Key intermediates should be characterized by NMR (¹H/¹³C) and HRMS to confirm structural integrity .
Q. How should researchers validate the stereochemistry of the (2Z) configuration in this compound?
- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments can confirm the Z-configuration of the imine group. Additionally, single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive proof of stereochemistry. Crystallization conditions (e.g., slow evaporation from DMSO/water) must be optimized to obtain high-quality crystals .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650–1700 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for the chromene backbone (e.g., aromatic protons at δ 6.8–8.2 ppm), trifluoromethyl group (δ -60 ppm in ¹³C), and thiazole protons (δ 7.2–7.5 ppm) .
- Mass Spectrometry : Use ESI-HRMS to confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries) to assess interactions between the thiazole ring, trifluoromethyl group, and active sites. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Q. What strategies address contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Ensure consistent concentration ranges (e.g., 1 nM–100 µM) and assay conditions (e.g., cell lines, incubation time).
- Metabolomic Profiling : Use LC-MS to identify metabolites that may interfere with activity (e.g., phase I/II modifications) .
- SAR Studies : Compare analogs (e.g., replacing trifluoromethyl with methylsulfanyl or pyridine with thiophene ) to isolate structural contributors to activity.
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to assess lipophilicity.
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS. The trifluoromethyl group may reduce oxidative metabolism, enhancing half-life .
- Plasma Protein Binding : Use equilibrium dialysis to evaluate binding affinity, which impacts bioavailability .
Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
- Methodology :
- Twinned Crystals : Use SHELXD for structure solution and TWINLAW to identify twin laws.
- Disorder Handling : Refine disordered regions (e.g., thiazole or trifluoromethyl groups) with restraints (ISOR, DELU) in SHELXL .
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve electron density ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
